molecular formula C48H54O15 B12845051 3-O-(2,3,4,6-Tetra-O-benzyl-a-D-glucopyranosyl)-1,2,4,6-tetra-O-acetyl-b-D-glucopyranose

3-O-(2,3,4,6-Tetra-O-benzyl-a-D-glucopyranosyl)-1,2,4,6-tetra-O-acetyl-b-D-glucopyranose

Cat. No.: B12845051
M. Wt: 870.9 g/mol
InChI Key: LXLVZNXEYURWIV-BGSAPFNFSA-N
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Description

3-O-(2,3,4,6-Tetra-O-benzyl-a-D-glucopyranosyl)-1,2,4,6-tetra-O-acetyl-b-D-glucopyranose is a complex carbohydrate derivative. This compound is often used in synthetic organic chemistry, particularly in the synthesis of glycosides and other carbohydrate-based molecules. Its structure includes multiple benzyl and acetyl protecting groups, which are essential for selective reactions in multi-step synthetic processes.

Preparation Methods

The synthesis of 3-O-(2,3,4,6-Tetra-O-benzyl-a-D-glucopyranosyl)-1,2,4,6-tetra-O-acetyl-b-D-glucopyranose typically involves several steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of glucose are protected using benzyl and acetyl groups to prevent unwanted reactions.

    Glycosylation: The protected glucose derivative undergoes glycosylation to form the desired disaccharide structure.

    Deprotection: The final step involves the selective removal of protecting groups to yield the target compound.

Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

3-O-(2,3,4,6-Tetra-O-benzyl-a-D-glucopyranosyl)-1,2,4,6-tetra-O-acetyl-b-D-glucopyranose can undergo various chemical reactions:

    Oxidation: The compound can be oxidized to introduce functional groups such as carboxyl or aldehyde groups.

    Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can replace specific groups with others, such as halides or alkyl groups.

Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate), reducing agents like LiAlH4 (Lithium aluminium hydride), and nucleophiles like NaBH4 (Sodium borohydride).

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosides.

    Biology: Studied for its role in carbohydrate metabolism and enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-O-(2,3,4,6-Tetra-O-benzyl-a-D-glucopyranosyl)-1,2,4,6-tetra-O-acetyl-b-D-glucopyranose involves its interaction with specific enzymes and receptors in biological systems. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds and other interactions with proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar compounds include other protected glucose derivatives such as:

These compounds share similar protecting groups and are used in similar synthetic applications. 3-O-(2,3,4,6-Tetra-O-benzyl-a-D-glucopyranosyl)-1,2,4,6-tetra-O-acetyl-b-D-glucopyranose is unique in its specific structure and the particular reactions it undergoes.

Properties

Molecular Formula

C48H54O15

Molecular Weight

870.9 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S)-3,5,6-triacetyloxy-4-[(2R,3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C48H54O15/c1-31(49)54-30-40-42(58-32(2)50)44(46(59-33(3)51)48(62-40)60-34(4)52)63-47-45(57-28-38-23-15-8-16-24-38)43(56-27-37-21-13-7-14-22-37)41(55-26-36-19-11-6-12-20-36)39(61-47)29-53-25-35-17-9-5-10-18-35/h5-24,39-48H,25-30H2,1-4H3/t39-,40-,41-,42-,43+,44+,45-,46-,47-,48-/m1/s1

InChI Key

LXLVZNXEYURWIV-BGSAPFNFSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OC(=O)C

Origin of Product

United States

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